Product packaging for 2,6-Dibutylphenol(Cat. No.:CAS No. 62083-20-9)

2,6-Dibutylphenol

Cat. No.: B8634890
CAS No.: 62083-20-9
M. Wt: 206.32 g/mol
InChI Key: PZPVXSMCRLNVRD-UHFFFAOYSA-N
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Description

2,6-Dibutylphenol is an organic compound belonging to the class of alkylated phenols. This compound serves as a versatile intermediate in organic synthesis and is industrially significant as a precursor for antioxidants and UV stabilizers . Its utility is demonstrated in preventing gum formation in hydrocarbons like aviation fuels and in the synthesis of more complex antioxidant agents . From a research perspective, this compound is valuable for studying polymer stabilization mechanisms and for developing new catalytic processes, such as its role in the synthesis of 4,4'-biphenol through oxidative coupling . The compound is generally characterized by low acute toxicity (with an LD50 of 9200 mg/kg in some analogues), but it requires careful handling as it can cause irritation upon contact with skin or eyes . As a phenolic compound, it reacts as a weak organic acid and is incompatible with strong reducing agents . This product is intended for research and laboratory applications only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O B8634890 2,6-Dibutylphenol CAS No. 62083-20-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62083-20-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,6-dibutylphenol

InChI

InChI=1S/C14H22O/c1-3-5-8-12-10-7-11-13(14(12)15)9-6-4-2/h7,10-11,15H,3-6,8-9H2,1-2H3

InChI Key

PZPVXSMCRLNVRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=CC=C1)CCCC)O

Origin of Product

United States

Synthetic Methodologies and Production Technologies for 2,6 Dibutylphenol

Industrial Scale Synthesis Processes

The industrial production of 2,6-dibutylphenol (2,6-DTBP) predominantly relies on the alkylation of phenol (B47542) with isobutene. This process is crucial for producing approximately 2.5 million kg/year of the compound. wikipedia.org

Friedel-Crafts Alkylation Pathways for Phenol

The primary industrial method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol with isobutene. wikipedia.org This reaction typically favors para-alkylation; however, achieving selective ortho-alkylation, which is necessary for 2,6-DTBP, requires the use of strong Lewis acids. wikipedia.org If conventional Brønsted acids are employed, the undesirable 2,4-di-tert-butylphenol (B135424) would be the predominant product. wikipedia.org

The alkylation is often carried out without a solvent, and the reaction mass can contain a mixture of products, including 2,6-di-tert-butylphenol (B90309) (up to 75 wt%), ortho-tert-butylphenol (9%), 2,4,6-tri-tert-butylphenol (B181104) (9%), and 2,4-di-tert-butylphenol. google.com

Catalytic Advancements in Industrial Production

Catalysts play a pivotal role in directing the regioselectivity and efficiency of this compound synthesis on an industrial scale.

Aluminum phenoxide is a key catalyst used in the industrial production of this compound. wikipedia.orggoogle.comguidechem.comgoogle.com It is generated in situ and is particularly effective in promoting the selective ortho-alkylation of phenol with isobutene. wikipedia.orgguidechem.comnih.gov Industrial processes using aluminum dissolved in phenol as a catalyst operate at temperatures typically between 90-110 °C and pressures of 6-10 ata. google.com This method allows for the production of high-purity 2,6-DTBP, sometimes reaching 99.99-100 wt% purity after purification steps involving alternate cooling-warming procedures. google.com

The use of aluminum phenoxide catalysts bonded to polymer resins has also been explored, showing high yields. google.com

Table 1: Industrial Synthesis Conditions and Outcomes with Aluminum Phenoxide Catalysis

ParameterValue/RangeSource
Alkylating AgentIsobutene wikipedia.orggoogle.com
CatalystAluminum phenoxide (or Al dissolved in phenol) wikipedia.orggoogle.com
Temperature90-110 °C google.com
Pressure6-10 ata google.com
Aluminum Catalyst Amount0.1-0.2 wt% Al (dissolved in phenol) google.com
2,6-DTBP PurityUp to 99.99-100 wt% (after purification) google.com
Annual ProductionApprox. 2.5 M kg/y wikipedia.org

Ionic liquids (ILs) are being investigated as green reaction media and catalysts for various chemical processes, including alkylation reactions. ionike.compsu.edu While specific industrial applications for this compound synthesis using ionic liquids are still under development, research indicates their potential for improving process sustainability and efficiency. ionike.commdpi.comresearchgate.net Ionic liquids can act as both solvents and catalysts, offering advantages such as negligible vapor pressure and good chemical and thermal stabilities. ionike.com Studies have shown that ionic liquids like N-(1,4-sulfonic acid) butyl triethylammonium (B8662869) hydrogen sulfate (B86663) can catalyze the tert-butylation of phenol, with efforts focused on optimizing parameters like reaction time, temperature, and reactant mole ratios to achieve high phenol conversion and product selectivity. researchgate.net

Laboratory-Scale and Novel Synthetic Routes

Beyond established industrial methods, laboratory research explores alternative and novel synthetic pathways for this compound and its derivatives, often with a focus on mechanistic understanding or specific structural modifications.

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a powerful strategy employed in laboratory settings to elucidate reaction mechanisms. By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into reactants, researchers can track the fate of specific atoms throughout a reaction pathway. symeres.comencyclopedia.pub This technique is particularly valuable for understanding complex organic reactions, including those involved in the synthesis of hindered phenols like this compound. symeres.comnih.gov

For instance, deuterium labeling can be used to study kinetic isotope effects, which provide insights into the rate-determining steps and transition states of a reaction. symeres.com Carbon-13 and nitrogen-15 labeling, combined with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allow for detailed structural characterization of intermediates and products, helping to map out the exact bond-forming and bond-breaking events. symeres.comencyclopedia.pub While specific examples of isotopic labeling solely for the mechanistic elucidation of this compound synthesis were not extensively detailed in the provided search results, the general principles of this methodology are widely applicable to complex alkylation reactions of phenols to understand regioselectivity and catalyst activity. symeres.comencyclopedia.pubnih.govuio.no

Industrial and Advanced Material Applications Research of 2,6 Dibutylphenol

Investigation of Antioxidant Efficacy in Hydrocarbon-Based Systems

2,6-Dibutylphenol is a synthetic phenolic compound recognized for its antioxidant properties, which are leveraged in various industrial applications to prevent the oxidative degradation of hydrocarbon-based products. wikipedia.orgnih.gov Its primary function is to act as a free radical scavenger, where the sterically hindered phenolic hydroxyl group donates a hydrogen atom to reactive radicals, thereby neutralizing them and terminating the auto-oxidation chain reactions that lead to material degradation. mdpi.commtak.huresearchgate.net This mechanism is crucial in extending the service life and maintaining the performance of fuels, lubricants, and polymers.

In the petroleum industry, this compound and its derivatives are utilized as additives to stabilize gasoline, jet fuels, and other petroleum products. atamanchemicals.comnrel.gov Its addition to aviation fuels is particularly noteworthy for its ability to prevent the formation of gums and other degradation products that can adversely affect engine performance and safety. wikipedia.org The antioxidant action of this compound in fuels involves the inhibition of free radical-mediated oxidation processes that occur during storage and use.

Research has focused on the determination and optimization of the concentration of phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT), a closely related compound, in aviation jet fuels to ensure optimal performance and stability. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the antioxidant mechanism of similar phenolic compounds in aviation fuels, providing insights into their reaction pathways and effectiveness. The combustion of fuels containing phenolic antioxidants can, however, lead to the formation of other compounds, such as 2,6-di-tert-butyl-4-nitrophenol (B147179), necessitating a careful selection of antioxidant additives. nrel.gov

Table 1: Application of this compound Derivatives in Fuel Stabilization
Fuel TypeDerivative/CompoundFunctionNoteworthy Research Finding
Aviation Jet FuelThis compoundPrevents gummingPrevents the formation of degradation products that can impair engine performance. wikipedia.org
Aviation Jet Fuel (HDF-1)2,6-di-tert-butyl-4-methylphenol (BHT)AntioxidantHigh-performance liquid chromatography is used to determine its content for optimal fuel stability. nih.gov
Gasoline2,6-di-tert-butyl-4-methylphenol (BHT)AntioxidantWidely used to prevent oxidation and free radical formation in gasoline. atamanchemicals.com
Diesel FuelThis compoundAntioxidantCombustion may lead to the formation of 2,6-di-tert-butyl-4-nitrophenol. nrel.gov

This compound and its analogues are crucial additives in lubricating oils, where they enhance thermal stability and extend the operational lifespan of the lubricant. mdpi.com The mechanism of action in lubricants is similar to that in fuels, involving the donation of a hydrogen atom from the phenolic hydroxyl group to peroxide radicals (ROO•), which are formed during the oxidative degradation of the base oil. mdpi.com This process converts the reactive radicals into less harmful hydroperoxides (ROOH) and generates a stable phenoxy radical, effectively interrupting the oxidation cycle. mdpi.com

The effectiveness of hindered phenols as antioxidants in lubricants is influenced by the substituents on the phenol (B47542) ring. The presence of bulky tert-butyl groups at the 2 and 6 positions provides steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from participating in further chain-propagating reactions. Research has explored the synthesis of various biophenolic compounds and their synergistic effects with other additives to improve the antioxidant performance in lubricants. For instance, mixtures of hindered phenols with other compounds have been shown to increase the oxidation induction time and decomposition temperatures of lubricating oils. mdpi.com

Table 2: Performance of this compound Derivatives as Lubricant Antioxidants
Lubricant/Oil TypeAntioxidant CompoundObserved EffectReference
Hydrocarbon Lubricating OilsHindered Phenols (e.g., 2,6-di-tert-butyl-4-methylphenol)Improves thermal stability and service life by scavenging RO· and ROO· radicals. mdpi.com
Di-2-ethylhexyl sebacate (DEHS) oilsMixture including 2,6-di-tert-butyl-4-methylphenol (BHT)Increased Oxidation Induction Time (OIT), Initial Decomposition Temperature (IDT), and Maximum Degradation Temperature (MDT). mdpi.com
Industrial Oil I-20A2,6-di-tert-butyl-4-(3-hydroxypropyl)phenolReduced sediment formation during thermal oxidative degradation, comparable to Irganox 1010. researchgate.net

The steric hindrance provided by the tert-butyl groups at the 2 and 6 positions is critical for the efficiency of these antioxidants in polymers. specialchem.com This structural feature ensures the stability of the phenoxyl radical formed after hydrogen donation, preventing it from initiating new degradation chains. specialchem.com The performance of phenolic antioxidants in polymers is often evaluated by measuring the oxidation induction time (OIT), with higher OIT values indicating better stabilization. Research has demonstrated the high performance of bisphenol antioxidants derived from 2,6-di-tert-butylphenol (B90309) in the stabilization of polymers like polypropylene and isoprene rubber. researchgate.net

Role as a Chemical Intermediate in Complex Organic Syntheses

Beyond its direct application as an antioxidant, this compound is a valuable chemical intermediate in the synthesis of more complex and higher molecular weight antioxidants and other advanced organic compounds. wikipedia.org Its reactive phenolic ring allows for various chemical modifications, making it a versatile building block in organic synthesis.

This compound serves as a starting material for the production of a range of higher molecular weight phenolic antioxidants. wikipedia.org These larger antioxidant molecules often exhibit lower volatility and better compatibility with the polymer matrix, leading to improved long-term stability. A common synthetic strategy involves the Michael addition of methyl acrylate (B77674) to this compound, which forms methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate. wikipedia.org This intermediate is then used in the synthesis of more complex antioxidants. Another example is the synthesis of 4,4'-bis(2,6-di-tert-butylphenol), a highly effective antioxidant for polymers and rubbers. researchgate.net Furthermore, this compound can be reacted with allyl alcohol to produce 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol, an intermediate for multifunctional phosphorus-containing antioxidants. researchgate.net

This compound is a key precursor in the synthesis of several commercially and scientifically significant compounds:

Irganox 1098 : This high-performance phenolic antioxidant, chemically known as N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide], is synthesized from an intermediate derived from this compound. wikipedia.orgwikipedia.org Irganox 1098 is particularly effective in stabilizing polyamides and other polymers due to its excellent thermal stability and non-discoloring properties. wikipedia.orgspecialchem.com

CGP-7930 : This compound, with the chemical name 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol, is a positive allosteric modulator of GABA-B receptors and is synthesized using this compound. wikipedia.orgnih.govresearchgate.net

Probucol : this compound is a precursor in the synthesis of Probucol, a compound that has been investigated for its lipid-lowering and antioxidant properties. wikipedia.org Novel analogues of Probucol have also been synthesized from this compound derivatives. researchgate.net

Nicanartine : The synthesis of Nicanartine also involves the use of this compound as a starting material. wikipedia.org

Table 3: Chemical Compounds Mentioned in the Article
Compound NameSynonym/AbbreviationCAS Number
This compound2,6-Di-tert-butylphenol128-39-2
2,6-di-tert-butyl-4-methylphenolBHT, Butylated hydroxytoluene128-37-0
N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]Irganox 109823128-74-7
2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenolCGP-7930144566-56-3
Probucol-23288-49-5
Nicanartine-90410-40-9
Methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate-6386-38-5
4,4'-bis(2,6-di-tert-butylphenol)--
2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol--
2,6-di-tert-butyl-4-nitrophenol-728-40-5

Research into Polymerization Inhibition in Monomer Systems

Research into this compound and structurally similar hindered phenols has established their efficacy as polymerization inhibitors, particularly for unsaturated monomers that are prone to spontaneous polymerization. wikipedia.org These monomers, including styrene (B11656) and various acrylates, can polymerize unintentionally during manufacturing, purification, storage, and transportation, often initiated by heat or contaminants. wikipedia.org This undesired polymerization can lead to product degradation, equipment fouling, and potentially hazardous exothermic runaway reactions. wikipedia.org

The primary mechanism by which this compound inhibits polymerization is through its function as a radical scavenger. wikipedia.orgnih.gov During the initial stages of polymerization, highly reactive free radicals are formed. As a hindered phenolic compound, this compound can donate the hydrogen atom from its hydroxyl (-OH) group to these propagator radicals. nih.gov This action neutralizes the reactive radical, effectively terminating the growing polymer chain. Current time information in Fermanagh and Omagh, GB.rsc.org The resulting phenoxyl radical formed from the this compound molecule is significantly less reactive due to steric hindrance from the two bulky butyl groups adjacent to the hydroxyl group and resonance stabilization across the benzene (B151609) ring. rsc.org This low-reactivity radical is incapable of initiating new polymer chains, thus breaking the chain reaction of polymerization.

In industrial settings, these compounds are classified as "true inhibitors" because they provide a distinct induction period during which polymerization is effectively halted. researchgate.net Once the inhibitor is consumed, the polymerization can proceed at its normal rate. researchgate.net This is in contrast to "retarders," which merely slow down the rate of polymerization without a defined induction period. wikipedia.org Research has focused on optimizing the use of such inhibitors in various monomer systems, with phenolic compounds being a key class of chemicals studied for their antioxidant and anti-polymerization activities. Current time information in Fermanagh and Omagh, GB.atamanchemicals.com

Table 1: Comparative Efficacy of Phenolic Inhibitors in Styrene Polymerization
Inhibitor CompoundInhibitor TypePolymer Growth (%) after 4hStyrene Conversion (%) after 4h
2,6-di-tert-butyl-4-methoxyphenol (B167138) (DTBMP)Phenolic16.400.048
2,6-di-tert-butyl-4-methylphenol (BHT)Phenolic42.500.111
This table presents data from a study on styrene polymerization, showing the effectiveness of two hindered phenolic compounds, which are structurally related to this compound, in preventing polymer growth and monomer conversion. Lower percentages indicate higher inhibition efficiency. Current time information in Fermanagh and Omagh, GB.

Other Specialized Industrial Research Applications

UV Stabilization in Material Science

The utility of this compound and its derivatives extends to the protection of polymeric materials from degradation caused by ultraviolet (UV) radiation. nih.gov Polymers exposed to sunlight and other UV sources undergo a process known as photo-oxidation, which leads to the formation of free radicals within the material. nih.govnih.gov These radicals can cause chain scission and cross-linking, resulting in the deterioration of the polymer's physical and mechanical properties, such as discoloration, brittleness, and loss of strength. researchgate.net

Similar to their role as polymerization inhibitors, hindered phenols like this compound function as UV stabilizers by acting as radical scavengers. taylorandfrancis.com When UV energy is absorbed by a polymer, it can break chemical bonds and create initial free radicals. This compound intercepts these radicals, as well as the peroxy radicals formed in the presence of oxygen, thereby terminating the degradation chain reactions. researchgate.net This protective mechanism helps to maintain the integrity and extend the service life of plastic and rubber products. nih.gov

Research has shown that the effectiveness of hindered phenolic antioxidants as stabilizers is often enhanced when used in combination with other types of light stabilizers, such as Hindered Amine Light Stabilizers (HALS). wikipedia.org While phenolic antioxidants are excellent at scavenging free radicals, HALS function by trapping free radicals and regenerating their stabilizing function in a cyclic process. researchgate.net This synergistic effect provides a more comprehensive and durable protection system against UV-induced degradation in a wide range of polymers, including polyolefins and polyamides. atamanchemicals.commdpi.com

Table 2: Mechanisms of Common UV Stabilizers for Polymers
Stabilizer TypePrimary Mechanism of ActionExample Class
UV AbsorbersAbsorb UV radiation and dissipate it as heat.Benzophenones, Benzotriazoles
Radical ScavengersIntercept and neutralize free radicals to terminate degradation chains.Hindered Phenols (e.g., this compound)
Hindered Amine Light Stabilizers (HALS)Trap free radicals through a regenerative cyclic process.Tetramethylpiperidine derivatives
This table outlines the primary modes of action for different classes of UV stabilizers used in material science to protect polymers from photodegradation. researchgate.net

Surface Active Agent Properties and Applications

The primary industrial application of this compound is as an antioxidant and stabilizer, rather than as a surface-active agent (surfactant). Surfactants are typically molecules with distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, allowing them to reduce surface tension between liquids or between a liquid and a solid. scbt.com While the broader class of alkylphenols serves as important precursors in the synthesis of non-ionic surfactants known as alkylphenol ethoxylates (APEs), this compound itself does not possess the characteristic amphiphilic structure of a surfactant. nih.govtaylorandfrancis.com

APEs are produced by reacting alkylphenols (such as nonylphenol or octylphenol) with ethylene oxide. wur.nl This process adds a chain of repeating ether units (the hydrophilic part) to the hydrophobic alkylphenol molecule, creating a potent surfactant used in detergents, emulsifiers, and wetting agents. nih.gov

However, specific research literature does note the use of this compound as a substrate in chemical reactions that occur within micellar systems created by surfactants. For instance, studies have explored the oxidative C-C coupling of this compound in aqueous media using catalytically active molybdate surfactants. rsc.orgresearchgate.net In these experimental setups, a surfactant like cetyltrimethylammonium bromide (CTAB) forms micelles in water, creating a microenvironment where the water-insoluble this compound can be oxidized. researchgate.net In this context, this compound is the reactant being studied, not the agent responsible for creating the surface-active properties of the solution.

Preservative Functions in Non-Biological Products

The potent antioxidant capabilities of this compound and its close chemical relatives, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are leveraged for preservative functions in a variety of non-biological industrial products. atamanchemicals.com In these applications, the term "preservative" refers to the prevention of chemical degradation through oxidation, rather than inhibiting microbial growth.

This compound is widely used as an additive in hydrocarbon-based products like fuels, lubricants, and industrial oils to enhance their oxidative stability and extend their storage life. mdpi.comvinatiorganics.com

Fuels: In products like jet fuels and gasoline, this compound prevents the formation of gums and peroxides that result from the auto-oxidation of hydrocarbons. wikipedia.orgvinatiorganics.com The accumulation of these degradation products can lead to engine deposits, filter plugging, and reduced fuel efficiency.

Lubricating and Hydraulic Oils: Industrial lubricants, turbine oils, and hydraulic fluids operate under conditions of high temperature and exposure to air, which accelerates oxidation. mdpi.com The addition of this compound as a radical scavenger neutralizes the initial products of oxidation, preventing an increase in viscosity, sludge formation, and the generation of corrosive acids that can damage mechanical components. researchgate.netminglanchem.com

Industrial Fluids: It is also used as a stabilizer in metalworking fluids and electrical transformer oils to inhibit oxidative breakdown and maintain performance characteristics over time. atamanchemicals.com

The preservative action in these contexts is a direct result of the hindered phenol structure, which effectively interrupts the free-radical chain reactions that drive the degradation of the base fluids. mdpi.com

Compound Index

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)
2,6-di-tert-butyl-4-methylphenol (BHT)
Styrene
Acrylates
Cetyltrimethylammonium bromide (CTAB)
Ethylene oxide
Nonylphenol
Octylphenol

Mechanistic Investigations of 2,6 Dibutylphenol Reactivity and Function

Molecular Mechanisms of Antioxidant Activity

The antioxidant properties of 2,6-Dibutylphenol are central to its utility and are rooted in its specific molecular structure. The phenolic hydroxyl group, sterically hindered by two bulky tert-butyl groups at the ortho positions, dictates its reactivity towards free radicals and its efficacy in preventing oxidative processes.

Free Radical Scavenging Pathways and Dynamics

The primary mechanism by which this compound and similar hindered phenols exert their antioxidant effect is through free radical scavenging, primarily via a hydrogen atom transfer (HAT) process. nih.gov In this pathway, the phenol (B47542) donates its hydroxyl hydrogen atom to a reactive free radical (R•), effectively neutralizing it. This process generates a stable phenoxyl radical, which is significantly less reactive due to the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the adjacent tert-butyl groups. researchgate.net This steric shielding prevents the radical from participating in further chain propagation reactions. researchgate.net

Initiation: A reactive free radical (R•) is formed in a system.

Scavenging: The this compound (ArOH) donates its hydrogen atom to R•. ArOH + R• → ArO• + RH

Termination: The resulting phenoxyl radical (ArO•) is stable and does not readily propagate the radical chain. It can be further neutralized or dimerize.

Inhibition of Oxidative Degradation Processes

The free-radical scavenging ability of this compound translates directly into its function as an inhibitor of oxidative degradation in various materials. By intercepting radicals, it disrupts the chain reactions that lead to the deterioration of polymers, oils, and other organic substances. googleapis.com

A notable example is its use in preventing the oxidative degradation of polyurethane elastomers. nih.gov When covalently attached to polyurethane hard segments, 2,6-di-tert-butylphenol (B90309) (DBP) effectively inhibits oxidative breakdown. nih.gov The mechanism involves the DBP moiety scavenging radicals that would otherwise attack the polymer backbone. nih.gov However, the way the antioxidant is tethered to the polymer is crucial; studies have shown that the nature of the linker can influence its effectiveness, with some configurations potentially leading to the cleavage and elimination of 2,6-di-tert-butylbenzoquinone methide, which could transfer the radical center to the macromolecule. nih.gov

Furthermore, 2,6-di-tert-butylphenol has been shown to inhibit the formation of prostaglandin (B15479496) E by rabbit kidney slices, which suggests it interferes with the activity of prostaglandin cyclooxygenase by targeting its lipid peroxidase requirement. nih.gov This demonstrates its ability to inhibit specific enzymatic oxidative processes.

Reaction Pathways and Oxidative Coupling Phenomena

When subjected to oxidizing conditions, this compound undergoes transformation into several products, primarily through the coupling of the initially formed phenoxyl radicals. The specific pathway and resulting products are highly dependent on the reaction conditions, including the oxidant and the presence of catalysts.

Formation of Diphenoquinone (B1195943) Derivatives and Related Byproducts

A primary pathway in the oxidation of this compound is oxidative coupling, which leads to the formation of dimeric structures. The most common product resulting from carbon-carbon coupling at the para-position of two phenoxyl radicals is 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. google.comresearchgate.net

The reaction proceeds as follows:

Oxidation of two molecules of 2,6-di-tert-butylphenol to form two phenoxyl radicals.

These radicals undergo a redox reaction to form 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl. google.com

Further oxidation of this intermediate biphenol yields the final product, 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone. google.comresearchgate.net

This diphenoquinone is often a byproduct when the intended reaction is the formation of polyphenylene oxide polymers from less hindered phenols. google.com The bulky tert-butyl groups in this compound favor the formation of the diphenoquinone over polymerization. google.com

Catalytic Oxidation Studies of this compound

The oxidation of this compound can be controlled and directed by various catalysts. Research has explored the use of metal complexes to efficiently catalyze its conversion.

Cobalt(II) tetraarylporphyrins supported on cationic latex have been shown to catalyze the oxidation of 2,6-di-tert-butylphenol by molecular oxygen. researchgate.net In these systems, the identified reaction products were 2,6-di-tert-butyl-1,4-benzoquinone and the oxidative coupling product, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. researchgate.net The rate of this autoxidation was found to increase with rising pH (in the range of 7.0-10.0) and with increasing partial pressure of dioxygen. researchgate.net Similarly, copper(II) and cobalt(II) complexes of binucleating tetrapyrrole macrocycles have also been studied for their catalytic activity in this oxidation reaction. ajol.info

The process can also be part of a multi-step synthesis. For instance, a process for producing p,p'-biphenol uses 2,6-di-t-butylphenol as a starting material, which first undergoes an oxidative coupling reaction in the presence of an alkali catalyst to form intermediates like 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone and 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl. google.com Subsequently, an acid catalyst, such as sulfuric acid or a heteropolyacid, is used to dealkylate these intermediates to produce the final product. google.com

Table 1: Catalytic Oxidation of this compound

Catalyst System Oxidant Key Products Reference(s)
Cobalt(II) tetraarylporphyrins on cationic latex Molecular Oxygen (O₂) 2,6-di-tert-butyl-1,4-benzoquinone, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone researchgate.net
Alkali catalyst (e.g., alkali metal hydroxide) Molecular Oxygen (O₂) 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl, 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone google.com
Copper(II) and Cobalt(II) complexes of binucleating tetrapyrrole macrocycle Not specified Oxidized products ajol.info

Photoreactivity and Photodegradation Studies

The environmental fate of this compound is influenced by its reactivity under sunlight. Photodegradation involves the breakdown of the molecule through processes initiated by the absorption of light.

The vapor-phase reaction of 2,6-di-tert-butylphenol with photochemically produced hydroxyl radicals is a significant atmospheric degradation pathway. nih.gov The estimated rate constant for this reaction is 4.9 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 7.8 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov

Studies on related compounds, such as 2,6-dichlorophenol (B41786) (2,6-DCP) and 2,6-dimethylphenol (B121312) (2,6-DMP), provide insight into potential aqueous photodegradation mechanisms, particularly through photocatalysis. The photocatalytic degradation of 2,6-DCP using titanium dioxide (TiO₂) under UV light has been shown to follow pseudo-first-order kinetics. scirp.org The efficiency of this process is dependent on parameters like catalyst dose and pH, with maximum degradation often observed in the acidic range. scirp.org Similarly, the degradation of 2,6-DMP can be enhanced in photocatalytic systems using TiO₂ assisted with hydrogen peroxide (H₂O₂) or Fe(III) under UV radiation. nih.gov These advanced oxidation processes generate highly reactive species, such as hydroxyl radicals, which effectively break down the phenol structure. nih.govoatext.com The mechanism is believed to involve not only hydroxyl radicals but also direct interactions between the excited state of the metallic species and the phenol, leading to the formation of a phenoxyl radical. nih.gov

Mechanistic Insights into Polymerization Inhibition

The spontaneous or thermally initiated polymerization of monomers is a significant challenge in the chemical industry, particularly during monomer purification, transport, and storage. wikipedia.org Uncontrolled polymerization reactions are often highly exothermic and can lead to a rapid increase in temperature and viscosity, potentially causing reactor fouling, product degradation, and dangerous runaway reactions. wikipedia.orgicheme.org To prevent this, chemical compounds known as polymerization inhibitors are added. These substances function by interfering with the chain reaction mechanism of polymerization. wikipedia.org A primary class of these inhibitors are radical scavengers, which deactivate the growing radical chains that propagate the polymerization process. wikipedia.org

This compound, a sterically hindered phenolic compound, is a highly effective polymerization inhibitor that operates primarily through a radical scavenging mechanism. researchgate.net In a typical radical polymerization, the reaction proceeds via the rapid addition of monomer units to a growing polymer chain with a radical active center (P•). The core of this compound's inhibitory function lies in its ability to donate the hydrogen atom from its phenolic hydroxyl (-OH) group to this propagating radical.

The efficacy of the substituted 2,6-di-tert-butylphenol structure as a polymerization inhibitor has been demonstrated in comparative studies. For instance, research on the inhibition of styrene (B11656) polymerization highlights the superior performance of compounds with this scaffold compared to other phenolic antioxidants. In one such study, the inhibition performance was evaluated by measuring the percentage of polymer growth and monomer conversion after a set period.

Table 1: Comparative Inhibition Performance of Phenolic Compounds in Styrene Polymerization (4 hours) This table presents experimental data on the growth percentage and styrene conversion in the presence of various phenolic inhibitors, demonstrating the high efficiency of the 2,6-di-tert-butylphenol structure (represented by DTBMP).

InhibitorAbbreviationPolymer Growth (%)Styrene Conversion (%)
2,6-di-tert-butyl-4-methoxyphenol (B167138)DTBMP16.400.048
2,6-di-tert-butyl-4-methylphenolBHT42.500.111
4-tert-butylcatecholTBCNot specifiedNot specified
tert-butyl hydroquinoneTBHQNot specifiedNot specified
4-MethoxyphenolMEHQNot specifiedNot specified
Data sourced from a 2022 study on screening inhibitors for styrene polymerization. mdpi.com

The data clearly indicates that 2,6-di-tert-butyl-4-methoxyphenol (DTBMP), a derivative of this compound, shows significantly lower polymer growth and styrene conversion compared to other tested phenolics like Butylated hydroxytoluene (BHT), underscoring the effectiveness of the sterically hindered phenolic structure in quenching polymerization reactions. mdpi.com The primary mechanism remains the formation of a stable phenoxyl radical that effectively terminates the kinetic chain of polymerization.

Environmental Occurrence, Fate, and Transformation Pathways of 2,6 Dibutylphenol

Environmental Release and Dispersion Pathways

The release of 2,6-Dibutylphenol into the environment is primarily linked to its production and industrial applications. nih.gov As a compound utilized as an antioxidant in products like oils, gasoline, and aviation fuels, and as a chemical intermediate, its release can occur through various waste streams. nih.gov

Industrial Waste Stream Contributions

Industrial manufacturing processes are a significant source of this compound in the environment. The compound is used in the synthesis of antioxidants for natural and synthetic rubber, plastics, and as a fuel stabilizer. chembk.com Its application extends to being an intermediate for UV absorbers, pesticides, and dyes. chembk.com Consequently, waste streams from these manufacturing activities can contribute to its environmental presence. The production of certain phenolic antioxidants and other chemicals may lead to the discharge of this compound into industrial wastewater.

Accidental Release and Contamination Scenarios

Accidental spills and leaks are another pathway for this compound to enter the environment. Given its use in lubricating oils and hydraulic fluids, incidents involving these materials can lead to contamination. researchgate.nettandfonline.com For instance, in enclosed environments like submarines, oil mist containing this compound can be dispersed through ventilation systems. researchgate.nettandfonline.com While specific large-scale environmental contamination events are not extensively documented in the provided results, the potential for such occurrences exists wherever the compound is produced, stored, or used in large quantities. Improper disposal of products containing this compound is also a potential source of environmental contamination. lookchem.com

Environmental Mobility and Partitioning Characteristics

The behavior and movement of this compound in the environment are governed by its physicochemical properties. It is described as a colorless to light yellow crystalline solid that is almost insoluble in water but soluble in many organic solvents. chembk.comchembk.com

Soil Mobility and Adsorption Dynamics (Koc values)

The mobility of this compound in soil is considered to be slight. nih.gov This is based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A measured Koc value of 3600 indicates a strong tendency for the compound to adsorb to soil and sediment particles. nih.gov This adsorption to organic matter limits its movement through the soil column and into groundwater.

Table 1: Soil Partitioning Coefficient for this compound

ParameterValueReference
Koc3600 nih.gov

Volatilization from Aqueous and Moist Surfaces

This compound has the potential to volatilize from both water and moist soil surfaces. nih.gov This is suggested by its estimated Henry's Law constant. nih.gov The estimated half-lives for volatilization from a model river and lake are 17 and 130 days, respectively. nih.gov In one study, after 5 days of incubation with sludge, 7.7% of the initial amount of this compound had volatilized. nih.gov

Aquatic Detection and Distribution in Natural Waters

This compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. chembk.comchembk.comscbt.com Its release into waterways can occur through industrial discharges and other environmental release pathways. Once in an aquatic system, it is expected to adsorb to suspended solids and sediment due to its high Koc value. nih.gov Bioaccumulation in aquatic organisms, such as fish, is also a concern, with measured bioconcentration factor (BCF) values of 660 and 800. nih.gov While specific concentrations in various natural waters are not detailed in the provided search results, its potential for release and persistence suggests it can be found in surface waters receiving industrial inputs. usgs.gov

Biodegradation and Biotransformation Processes

Biodegradation is a key process in the environmental attenuation of this compound. It involves the metabolic breakdown of the compound by microorganisms into simpler substances.

Activated sludge, a complex microbial consortium used in wastewater treatment plants, has demonstrated the capability to degrade this compound under aerobic conditions. Research indicates that the removal of this compound in such systems is a result of both biodegradation and physical adsorption to the sludge.

In a study evaluating its fate in an activated sludge system, a significant portion of this compound was metabolized, though complete mineralization to carbon dioxide was limited over a short timeframe. After a five-day incubation period, it was observed that 46% of the initial compound had biodegraded, while 31.9% was adsorbed to the sludge. nih.gov Mineralization to CO2 accounted for 1.1% to 7.7% of the initial amount, indicating that a substantial fraction was transformed into intermediate metabolites rather than being completely broken down. nih.gov

Table 1: Fate of this compound in an Activated Sludge System (5-Day Incubation)

Process Percentage of Initial Compound Source
Biodegradation 46% nih.gov
Adsorption to Sludge 31.9% nih.gov
Volatilization 7.7% nih.gov

This table summarizes the distribution of this compound after a 5-day incubation period in an activated sludge environment, highlighting the roles of biodegradation and physical sorption.

Specific microorganisms capable of utilizing this compound as a source of carbon and energy have been isolated, demonstrating the potential for its bioremediation. An aerobic bacterium, identified as a strain of Alcaligenes sp., was isolated from biofilm in an acrylic fiber wastewater treatment facility and showed a significant capacity for degrading this compound.

Studies on this Alcaligenes sp. strain revealed its metabolic capabilities. The bacterium could effectively use this compound as a sole carbon source. While the complete enzymatic pathway for this compound degradation by this strain has not been fully detailed in the available research, the general aerobic degradation of phenolic compounds by bacteria typically involves initial hydroxylation of the aromatic ring, followed by ring cleavage. researchgate.netmdpi.com These processes are catalyzed by enzymes such as monooxygenases and dioxygenases, which lead to the formation of intermediates that can enter central metabolic cycles like the Krebs cycle. researchgate.net

The degradation kinetics for the Alcaligenes sp. strain were studied under optimal growth conditions (37°C, pH 7.0). With an initial concentration of 100 mg/L, 62.4% of the this compound was removed within 11 days, with a calculated half-life of 9.38 days. The strain's degradation ability was found to be dependent on the initial concentration, with inhibition observed at concentrations above 200 mg/L.

Table 2: Degradation of this compound by Alcaligenes sp.

Parameter Value Source
Degrading Microorganism Alcaligenes sp. (Strain F-3-4)
Initial Concentration 100 mg/L
Removal Rate (after 11 days) 62.4%
Half-life 9.38 days

This table presents the degradation characteristics of this compound by a specialized bacterial strain.

Abiotic Transformation Pathways

In addition to biodegradation, this compound can be transformed in the environment through non-biological processes, primarily driven by light and reactions with other chemical species.

Photooxidation plays a role in the abiotic degradation of this compound, particularly in the atmosphere and in aquatic environments. In the atmosphere, vapor-phase this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction is approximately 7.8 hours, suggesting a relatively rapid atmospheric removal. nih.gov

In aqueous systems, the oxidation of this compound can lead to the formation of several products. One identified product of oxidation in the water column is 2,6-di-tert-butylbenzoquinone. nih.gov Further studies on the catalyzed oxidation of this compound have identified other transformation products resulting from coupling reactions. These include 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone and 4,4′-dihydroxy-3,3′,5,5′-tetra-tert-butylbiphenyl. researchgate.net The formation of these products is often initiated by the generation of a phenoxyl radical, which can then undergo dimerization. researchgate.net

Table 3: Abiotic Transformation Products of this compound

Transformation Process Transformation Product(s) Environmental Matrix Source
Atmospheric Photooxidation - (Degradation by hydroxyl radicals) Atmosphere nih.gov
Aqueous Oxidation 2,6-di-tert-butylbenzoquinone Water nih.gov
Catalyzed Oxidation 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone Water researchgate.netresearchgate.net

This table lists the known products formed from this compound via different abiotic transformation pathways.

Under specific environmental conditions where nitrating agents are present, this compound can undergo nitration to form nitrated derivatives. A prominent example of this transformation is the formation of 2,6-Di-tert-butyl-4-nitrophenol (B147179) (DBNP).

This reaction has been notably documented in the unique enclosed atmosphere of submarines. researchgate.net In this setting, this compound, used as an antioxidant additive in lubricating oils, can become aerosolized. researchgate.net When this oil mist passes through electrostatic precipitators used for air purification, the this compound is nitrated, leading to the formation of DBNP. researchgate.net This yellow-colored compound has been observed to deposit on various surfaces within the submarine environment. researchgate.net Laboratory studies have also shown that 2,6-di-tert-butylphenol (B90309) can be nitrated at the para-position (position 4) using nitric acid in an acetic acid solution, yielding DBNP as well as other oxidation products. researchgate.net

Advanced Analytical Methodologies for 2,6 Dibutylphenol

Advanced Detection and Sensing Techniques

The utility of 2,6-Dibutylphenol extends to the frontier of chemical sensing, where its derivatives contribute to the design of novel fluorescent probes. These advanced sensors leverage the photophysical properties of the resulting compounds for highly specific analytical applications.

Fluorescent Sensor Development and Applications

This compound has been utilized as a key reactant in the synthesis of advanced fluorescent materials, notably certain pyrrolyl-BODIPY dyes. These dyes, which incorporate a 3,5-di-t-butyl-4-hydroxyphenyl group derived from this compound, exhibit remarkable photophysical characteristics. Research indicates that these pyrrolyl-BODIPY derivatives show strong and sharp absorption bands ranging from 551 to 604 nm and emission bands from 564 to 634 nm. nih.govnih.gov Furthermore, they demonstrate high fluorescence quantum yields, reaching up to 0.86 in dichloromethane. nih.govnih.gov The synthesis of these compounds typically involves a stepwise SNAr (nucleophilic aromatic substitution) reaction between pyrrolyl-BODIPYs and this compound, achieving high yields of 90% and 88%. nih.govnih.gov

BODIPY-based fluorescent sensors, including those derived with the aid of this compound, are widely recognized for their versatility. They are employed for the selective detection of various analytes, including cations, anions, and other molecules. nih.gov Beyond simple detection, these sensors are also valuable for precise measurements of solvent characteristics such as polarity, pH, and viscosity. nih.gov Their high photostability and excellent fluorescence quantum yields make them particularly effective tools in biochemistry and molecular biology. nih.gov

The development of fluorescent sensors is a dynamic field, with ongoing research exploring various chemical scaffolds. For instance, while not directly involving this compound, the creation of fluorescent ethanol (B145695) sensors utilizing resazurin (B115843) (RA)/resorufin (RO) complexes with hydrotalcite in a sol-gel matrix exemplifies the broader efforts in designing highly sensitive and accurate fluorescent detection systems. americanelements.com

Table 1: Photophysical Properties of Representative Pyrrolyl-BODIPY Dyes (Derived from this compound)

PropertyValue Range / CharacteristicSolventReference
Absorption Wavelength (λabs)551–604 nmNot specified nih.govnih.gov
Emission Wavelength (λem)564–634 nmNot specified nih.govnih.gov
Fluorescence Quantum YieldUp to 0.86Dichloromethane nih.govnih.gov
Synthesis Yield88–90%Not specified nih.govnih.gov

Computational Chemistry Investigations of 2,6 Dibutylphenol Systems

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of 2,6-dibutylphenol dictates its fundamental chemical and physical behaviors. Computational analyses, particularly those leveraging molecular orbital theory, offer a detailed picture of electron distribution and energy levels within the molecule.

Quantum chemical calculations reveal the arrangement of molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, reflecting their electron-donating nature. nih.gov The steric bulk of the two tert-butyl groups at the ortho positions in this compound influences the planarity of the molecule and, consequently, the precise energies and spatial distributions of these orbitals.

Theoretical calculations, such as those using Density Functional Theory (DFT), can provide precise values for these electronic parameters. researchgate.netkarazin.uasemanticscholar.org These computations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov In these maps, electron-rich areas (negative potential), such as the region around the oxygen atom, are identified as likely sites for electrophilic attack, while electron-deficient areas (positive potential), like the hydroxyl hydrogen, are prone to nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of Substituted Phenols

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)
2,6-dichloro-4-fluoro phenol (B47542)DFT/B3LYP/6-311++G(d,p)-7.01-1.645.37
2,6-dichloro-4-fluoro phenolHF/6-311++G(d,p)-8.911.1110.02
(E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenolDFT/B3LYP/LanL2DZ-0.211-0.0690.142

Note: Data for this compound is extrapolated from studies on structurally similar compounds. The values serve as illustrative examples of typical computational outputs. nih.govresearchgate.netkarazin.ua

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for tracing the intricate pathways of chemical reactions involving this compound. It allows for the exploration of reaction coordinates, identification of transient species, and determination of the energetic feasibility of proposed mechanisms.

Transition State Analysis and Reaction Barrier Determination

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. The energy required to reach this state is the activation energy or reaction barrier, which governs the reaction rate. Computational methods excel at locating the geometry of these fleeting transition states and calculating their energies.

For instance, in the oxidation of this compound, a proposed mechanism involves the initial abstraction of the hydrogen atom from the hydroxyl group to form a phenoxy radical. researchgate.net Computational modeling can map the potential energy surface for this hydrogen abstraction step, identifying the transition state and calculating the associated energy barrier. This provides quantitative insight into the kinetics of this crucial initiation step in its antioxidant action.

Density Functional Theory (DFT) Applications in Reaction Studies

Density Functional Theory (DFT) has become a cornerstone of computational reaction studies due to its favorable balance of accuracy and computational cost. DFT methods are widely used to investigate the mechanisms of reactions involving phenolic compounds.

A notable example is the computational study of the Kolbe-Schmitt reaction, where potassium 2,6-di-tert-butylphenoxide reacts with carbon dioxide. researchgate.net Using the M06-2X functional, researchers have calculated the Gibbs free energy profile for this reaction. researchgate.net The study revealed that CO2 first coordinates with the potassium phenoxide. researchgate.net Then, an electrophilic addition of CO2 to the C4 position of the benzene (B151609) ring occurs through a transition state (TS1-A), with a calculated Gibbs free energy barrier of only 11.3 kcal/mol. researchgate.net This type of detailed mechanistic insight, derived from DFT calculations, is vital for understanding and optimizing synthetic procedures.

Prediction of Chemical Reactivity and Regioselectivity

Computational chemistry offers predictive power regarding where and how this compound is likely to react. By analyzing the molecule's electronic properties, one can forecast its reactivity towards various reagents and the regiochemical outcome of reactions.

The distribution of frontier molecular orbitals (HOMO and LUMO) is a key determinant of regioselectivity in electrophilic and nucleophilic reactions. For electrophilic aromatic substitution, the positions on the aromatic ring with the highest HOMO density are the most probable sites of attack. For this compound, this is typically the para position (C4), as the ortho positions are sterically hindered by the bulky tert-butyl groups.

The Frontier Effective for Reaction Molecular Orbital (FERMO) concept provides a more refined approach to predicting reaction sites by considering the shape and composition of multiple frontier orbitals. researchgate.net This method has been successfully applied to rationalize the protonation sites of various substituted phenols, demonstrating its utility in predicting regioselectivity. researchgate.net Furthermore, MEP maps visually corroborate these predictions, with the most negative potential regions indicating the most favorable sites for electrophiles. nih.gov

Computational Studies on Antioxidant Behavior and Redox Potentials

The primary industrial and biological significance of this compound lies in its antioxidant properties. Computational studies have been instrumental in quantifying and explaining the mechanisms behind its ability to scavenge free radicals.

The antioxidant activity of phenols is largely attributed to their ability to donate the hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The ease of this donation is quantified by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and, consequently, a more potent radical-scavenging activity. DFT methods, particularly B3LYP, have been shown to reliably predict BDEs for phenolic compounds, with deviations from experimental values typically within 2-3 kcal/mol. researchgate.netpan.olsztyn.pl

Another important mechanism is electron transfer. The Ionization Potential (IP), which is the energy required to remove an electron, is the key descriptor for this process. unibo.it A lower IP facilitates electron donation to radicals. researchgate.net Both BDE and IP can be accurately calculated using computational methods, providing a theoretical basis for evaluating antioxidant potential. researchgate.netresearchgate.net

A computational study on the hydroxyl radical (HO•) scavenging properties of the structurally related 2,6-di-sec-butylphenol (B1583072) demonstrated that hydrogen abstraction from the hydroxyl group is a key mechanism of its protective action against oxidative damage. biomedres.us

The redox potential, which measures the tendency of a chemical species to acquire electrons, is another critical parameter for assessing antioxidant capacity. It can be studied experimentally using techniques like cyclic voltammetry and correlated with computational results. researchgate.netresearchgate.net DFT calculations can be employed to predict the redox potentials of metal-ligand complexes and organic molecules, providing insights that can accelerate the design of new, effective antioxidants. nih.gov

Table 2: Calculated Antioxidant Descriptor Values for Phenolic Compounds

CompoundDescriptorComputational MethodCalculated Value (kcal/mol)
PhenolO-H BDE (gas-phase)B3LYP/6-31+G(3p,d)88.5
4-methyl-2,6-di-tert-butylphenolO-H BDE-~80-81
2,6-di-tert-butylphenol (B90309)O-H BDE (in DMSO)-80.5
2,4,6-tri-tert-butylphenol (B181104)O-H BDE-~78-80

Note: BDE stands for Bond Dissociation Enthalpy. Values are compiled from various theoretical and experimental estimations to illustrate the impact of substitution on antioxidant capacity. researchgate.netresearchgate.net

Future Research Directions and Emerging Areas

Development of Next-Generation Synthetic Routes

The industrial synthesis of 2,6-di-tert-butylphenol (B90309) typically involves the Friedel–Crafts alkylation of phenol (B47542) with isobutene, catalyzed by aluminium phenoxide, which favors ortho-alkylation. wikipedia.org However, future research is increasingly focused on developing greener, more efficient, and selective synthetic methodologies.

Emerging research is exploring the use of novel catalytic systems to enhance the synthesis of 2,6-dialkylphenols. For instance, studies on the synthesis of 2,6-dimethylphenol (B121312) have investigated catalysts containing silicon oxide with various metal oxides like iron(III), copper(II), magnesium(II), and chrome(III). researchgate.net The development of catalysts with high abrasive strength for use in fluidized bed reactors is also an active area of research. researchgate.net

Furthermore, the use of microreactors is being explored for the synthesis of related compounds like 2,6-dimethoxyphenol. google.com This technology offers advantages such as improved mixing, precise temperature control, and enhanced safety, which could be adapted for the synthesis of 2,6-dibutylphenol. google.com The goal is to achieve continuous, high-yield production with simplified post-processing. google.com

Another avenue of research involves the use of alkali catalysts, such as sodium hydroxide, potassium hydroxide, and various alkoxides, for addition reactions between this compound and alkylacrylates. google.com Optimizing reaction conditions like temperature, catalyst concentration, and molar ratios of reactants is crucial for improving yields and reducing reaction times. google.com

Advanced Material Engineering and Functionalization

The functionalization of phenols is a key strategy for creating valuable materials with tailored properties. rsc.org this compound serves as a building block for more complex molecules and polymers.

One significant application is in the synthesis of polyphenylene oxide (PPO) resins, where 2,6-dimethylphenol is a crucial monomer. google.comresearchgate.net Research is ongoing to incorporate functional groups into the PPO backbone to enhance properties like thermal stability and flame retardancy. For example, DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) has been incorporated into PPO by copolymerizing 2,6-dimethylphenol with DOPO-substituted bisphenols. mdpi.com This results in polymers with higher glass transition temperatures and improved thermal degradation characteristics. mdpi.com

The functionalization of this compound is also being explored to create novel additives for various materials. For instance, it is a precursor in the synthesis of antioxidants and UV stabilizers for polymers. wikipedia.org The synthesis of compounds like methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, derived from 2,6-di-tert-butylphenol, is a key step in producing more complex antioxidants. wikipedia.org

Future work in this area will likely focus on creating "non-releasing" macromolecular antioxidants by copolymerizing functionalized phenols with base polymers, which is particularly important for applications like food and drug packaging. lookchem.com

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and designing new applications. The oxidation of 2,6-di-tert-butylphenol is a well-studied area, with research focusing on the role of catalysts and the nature of the products formed.

Studies have shown that the oxidation of 2,6-di-tert-butylphenol can yield products like 2,6-di-tert-butyl-1,4-benzoquinone and the oxidative coupling product 3,3′,5,5′-tetra-tert-butyldiphenoquinone. researchgate.net The reaction mechanism often involves the formation of a phenoxyl radical, which can then undergo further reactions. researchgate.net The specific products and their yields can be influenced by the catalyst, solvent, and reaction conditions. For example, cobalt(II) phthalocyanine (B1677752) tetrasulfonate has been shown to catalyze the selective oxidation of 2,6-di-tert-butylphenol to 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone. researchgate.net

Future research will likely employ advanced analytical and computational techniques to further elucidate these reaction pathways. Understanding the role of transient intermediates, such as peroxy-cyclohexadienones, is crucial for controlling the reaction outcome. researchgate.netcdnsciencepub.com Kinetic studies, including the determination of kinetic isotope effects and Hammett correlations, will provide deeper insights into the rate-determining steps of these reactions. researchgate.net

Environmental Remediation and Monitoring Strategies

The presence of alkylphenols like this compound in the environment, due to their use in various industrial products, necessitates the development of effective remediation and monitoring strategies. researchgate.netnih.gov

Research into the environmental fate of this compound has shown that it can be nitrated during the combustion of diesel fuel containing it as an antioxidant, forming 2,6-di-tert-butyl-4-nitrophenol (B147179). researchgate.net This highlights the need to monitor not only the parent compound but also its transformation products.

Bioremediation is a promising approach for the removal of such compounds from the environment. frontiersin.org Studies on the microbial degradation of related compounds like 2,6-dimethylphenol have identified bacterial strains and enzymatic pathways responsible for their breakdown. nih.govnih.gov For example, a two-component flavin-dependent monooxygenase system (MpdAB) from Mycobacterium neoaurum has been shown to hydroxylate 2,6-dimethylphenol. nih.gov Future research could focus on identifying or engineering microorganisms capable of efficiently degrading this compound.

Innovative materials like metal-organic frameworks (MOFs) are also being investigated for environmental remediation. mdpi.com MOFs can be designed to have high porosity and specific functionalities, making them effective adsorbents for organic pollutants. mdpi.commdpi.com

Enhanced Analytical Capabilities for Trace Detection

The ability to detect trace amounts of this compound and its derivatives in complex matrices is crucial for environmental monitoring, food safety, and quality control. nist.govnih.gov

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of this compound, often used as an internal standard in the analysis of other compounds. agraria.com.br For trace detection, HPLC can be coupled with mass spectrometry (MS). mdpi.com

Emerging analytical techniques aim to improve sensitivity and selectivity. For instance, methods combining solid-phase extraction (SPE) with gas chromatography-mass spectrometry (GC-MS) have been developed for the determination of various phenolic compounds in food and environmental samples. nih.gov Selected ion monitoring (SIM) in GC-MS can increase the sensitivity of the analysis and reduce background interference. frontiersin.org

Future research will likely focus on developing portable and field-deployable analytical instruments for on-site monitoring. nist.gov This includes techniques like ion mobility spectrometry (IMS) and various spectroscopic methods. nist.gov Additionally, the development of novel sensors, potentially based on materials like graphene or conducting polymers, could offer rapid and highly sensitive detection of phenolic compounds. mdpi.com

Q & A

Basic: What are the recommended methodologies for synthesizing 2,6-Dibutylphenol with high purity?

Answer:
The synthesis of this compound typically involves alkylation of phenol using butylating agents (e.g., butyl halides) in the presence of acid catalysts like AlCl₃ or zeolites. Key steps include:

  • Reagent Control : Maintain stoichiometric ratios to minimize side products (e.g., mono- or tri-substituted derivatives).
  • Temperature Optimization : Reactions are often conducted at 80–120°C to balance yield and selectivity.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate the product.
    Reference structural analogs (e.g., 4-sec-Butyl-2,6-di-tert-butylphenol) suggest tert-butyl groups may require inert atmospheres to prevent oxidation during synthesis .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns; aromatic protons in this compound typically show singlets due to symmetry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : O-H stretching (~3200 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) confirm phenolic structure.
    Cross-reference data from authoritative databases like NIST Chemistry WebBook for spectral comparisons .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste Management : Collect organic waste separately and dispose via certified hazardous waste services to avoid environmental contamination.
    Refer to safety guidelines for structurally similar phenols (e.g., 2,6-dimethoxyphenol) for spill containment and emergency procedures .

Advanced: How can researchers assess the oxidative stability of this compound under varying conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled temperature ramps (e.g., 25–500°C) to evaluate thermal decomposition.
  • Accelerated Oxidation Studies : Expose the compound to UV light or radical initiators (e.g., AIBN) and monitor degradation via HPLC or GC-MS.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions.
    Studies on phenol oxidation mechanisms (e.g., photocatalytic activity) provide frameworks for designing experiments .

Advanced: What experimental strategies can resolve contradictions in catalytic activity data for this compound-derived catalysts?

Answer:

  • Controlled Variable Testing : Isolate factors like solvent polarity, temperature, and catalyst loading to identify confounding variables.
  • Statistical Analysis : Apply ANOVA or multivariate regression to quantify parameter significance.
  • Comparative Studies : Benchmark against structurally similar catalysts (e.g., 2,6-diisopropylphenol) to contextualize performance discrepancies.
    Methodologies from qualitative research on contradiction analysis (e.g., iterative data triangulation) enhance rigor .

Advanced: How can enzymatic interaction studies be designed to elucidate this compound’s role in biological systems?

Answer:

  • Enzyme Assays : Use spectrophotometric methods (e.g., monitoring NADH depletion) to test inhibition/activation effects on oxidoreductases.
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with active sites.
  • Metabolite Profiling : Use LC-MS/MS to identify downstream metabolites in cell cultures or microbial systems.
    Reference protocols for chlorophenol substrates (e.g., 2,6-dichlorohydroquinone in dioxygenase studies) for mechanistic parallels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.